1-Heptyl-1-azacyclotridecan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-1-azacyclotridecan-2-one can be synthesized from cyclododecatriene. The triene is hydrogenated to cyclododecane, which is then oxidized with air or oxygen in the presence of boric acid and transition metal salts (e.g., cobalt (II) acetate) to obtain a mixture of cyclododecanol and cyclododecanone . This mixture is dehydrogenated on a copper contact catalyst to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield this compound .
Industrial Production Methods: An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to this compound by heating to 160°C. The overall yield of this process can reach up to 93% .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted lactams depending on the nucleophile used.
Scientific Research Applications
1-Heptyl-1-azacyclotridecan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Heptyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and stability . The lactam ring structure allows it to undergo ring-opening polymerization, which is crucial in the production of nylon-12 .
Comparison with Similar Compounds
1-Heptyl-1-azacyclotridecan-2-one can be compared with other macrocyclic lactams such as:
Caprolactam: Used in the production of nylon-6.
Enantholactam: Used in the synthesis of specialty polymers.
Dodecalactam: Similar to this compound but with different chain lengths and properties.
Uniqueness: this compound is unique due to its specific ring size and the presence of a heptyl group, which imparts distinct chemical and physical properties. Its ability to undergo efficient ring-opening polymerization makes it highly valuable in the production of high-performance engineering plastics .
Properties
CAS No. |
58331-39-8 |
---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
1-heptyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-11-14-17-20-18-15-12-9-7-5-6-8-10-13-16-19(20)21/h2-18H2,1H3 |
InChI Key |
FPTNCOZPBHUKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCCCCCCCCCCC1=O |
Origin of Product |
United States |
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